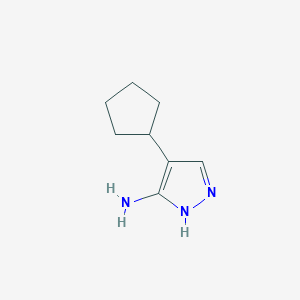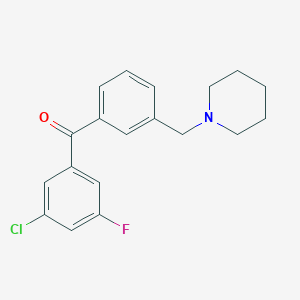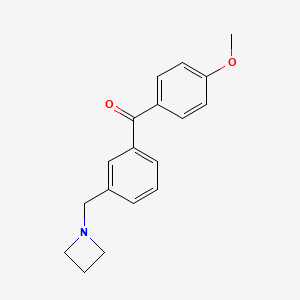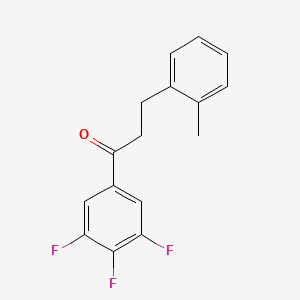
3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction . Similarly, trifluoromethylated compounds have been prepared from reactions involving trifluoroacetophenone precursors, as seen in the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones from 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea . These methods demonstrate the versatility of trifluoroacetophenone derivatives in synthesizing complex fluorinated structures.
Molecular Structure Analysis
The molecular structure of compounds containing trifluoromethyl groups can be quite complex. For example, the crystal and molecular structure of 2-arylseleno-1,3-dithianes reveals that these compounds predominantly exist in a conformation with the arylseleno moiety in an axial orientation . This suggests that similar compounds, such as 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone, may also exhibit unique conformational properties due to the presence of trifluoromethyl groups.
Chemical Reactions Analysis
The reactivity of trifluoromethylated compounds is highlighted in various chemical reactions. The Julia-Kocienski olefination reaction employs 3,5-bis(trifluoromethyl)phenyl sulfones to afford corresponding alkenes and dienes with good yields and stereoselectivities . Additionally, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea to form pyrimidinones showcases the reactivity of trifluoroacetophenone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often remarkable. For instance, fluorinated polyimides synthesized from a novel diamine exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The presence of trifluoromethyl groups significantly influences the properties of these materials, suggesting that 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone would also possess unique physical and chemical characteristics.
科学的研究の応用
Material Science Applications
High Spin Mononuclear Iron(III) Complexes : Compounds similar to "3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone" have been used to synthesize high spin mononuclear iron(III) complexes with Schiff base ligands derived from 2-hydroxybenzophenones. These complexes exhibit high spin state behavior and are characterized for their magnetic properties, suggesting potential applications in magnetic materials and molecular magnets (Pogány et al., 2017).
Organic Light-Emitting Diodes (OLEDs) : Fluorinated compounds are instrumental in developing new heteroleptic iridium(III) complexes used in OLEDs. These complexes act as green phosphors with high photoluminescence quantum efficiency, indicating their application in high-efficiency, low roll-off OLEDs (Jin et al., 2014).
Organic Synthesis and Chemical Properties
Synthesis of Thiourea Derivatives : Thiourea derivatives synthesized from acylthioureas exhibit significant anti-pathogenic activity, showcasing the utility of fluorinated compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Polyimide Thin Films : The optical and dielectric properties of polyimide thin films can be significantly affected by the internal linkage groups of fluorinated diamine, such as trifluoromethyl groups, indicating their relevance in the fabrication of optoelectronic devices (Jang et al., 2007).
Photophysics and Optical Applications
Quantum Mechanical Calculations : Fluorinated compounds are subjects of spectroscopic investigations, including FT-IR, FT-Raman, and UV studies, to understand their molecular structure, vibrational frequencies, and potential energy distributions. These studies help in the design of materials with specific optical properties (Govindasamy & Gunasekaran, 2015).
High Glass-Transition Temperature Polymers : Novel arylene ether polymers with trifluoromethyl groups have been synthesized, demonstrating high glass-transition temperatures and solubility in a wide range of organic solvents. Such polymers are suitable for applications requiring high thermal stability and transparency in the visible light spectrum (Huang et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve recommending safety precautions for handling the compound.
将来の方向性
This involves suggesting further studies that could be done on the compound. This could include suggesting modifications to its structure to enhance its properties, or suggesting new applications for the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or conduct experimental studies.
特性
IUPAC Name |
3-(2-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-4-2-3-5-11(10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRNMRKURLYFAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644048 |
Source


|
| Record name | 3-(2-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898790-17-5 |
Source


|
| Record name | 3-(2-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

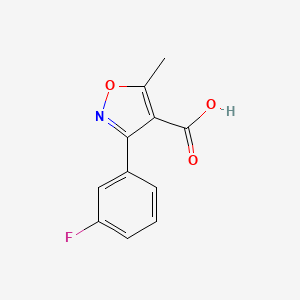
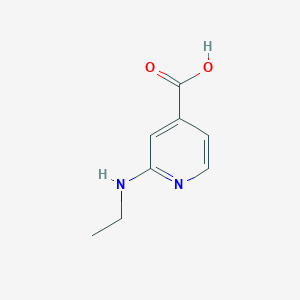
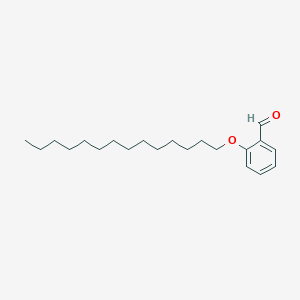
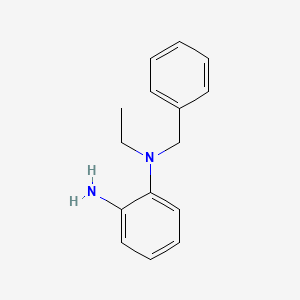
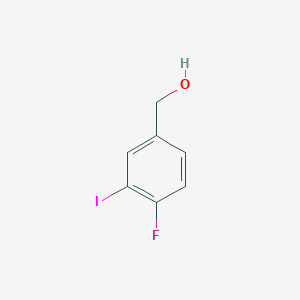
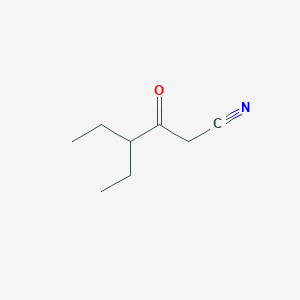

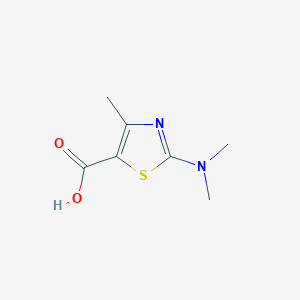


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)
